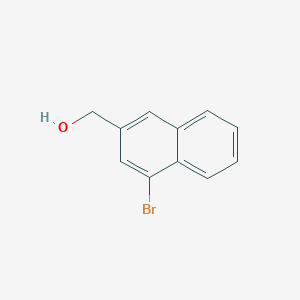

(4-Bromonaphthalen-2-yl)methanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(4-bromonaphthalen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6,13H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSCKPUODPPSJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874357-17-2 | |

| Record name | (4-bromonaphthalen-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Bromonaphthalen-2-yl)methanol, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via nucleophilic substitution or oxidation-reduction pathways. For substitution, sodium methoxide in methanol facilitates bromine replacement (e.g., substituting a hydroxyl group) . For oxidation, potassium permanganate under acidic conditions converts methyl groups to alcohols, while lithium aluminum hydride (LiAlH4) in anhydrous ether reduces ketones to secondary alcohols . Yield optimization requires temperature control (e.g., 0–5°C for LiAlH4 reactions), inert atmospheres, and stoichiometric adjustments. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodology : Column chromatography using silica gel with a hexane/ethyl acetate gradient (70:30 to 50:50) effectively separates polar impurities . Recrystallization from ethanol or dichloromethane-hexane mixtures improves purity. For trace halogenated byproducts, activated charcoal treatment post-crystallization is recommended. Purity validation via NMR (δ 4.8–5.2 ppm for -OH; δ 7.2–8.3 ppm for naphthalene protons) and GC-MS (m/z 236 [M⁺]) is critical .

Q. How can this compound be characterized structurally and functionally?

- Methodology :

- Spectroscopy : H/C NMR identifies functional groups (e.g., -OH at ~4.9 ppm; bromine-induced deshielding in aromatic regions) . High-resolution MS confirms molecular mass (expected m/z 236.0).

- X-ray crystallography : Single-crystal diffraction using SHELX software resolves stereochemistry and crystal packing. SHELXL refines structures with high-resolution data (<1.0 Å), addressing challenges like twinning or disorder .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological potential of this compound against microbial or cancer targets?

- Methodology :

- Antimicrobial assays : Broth microdilution (CLSI guidelines) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potency .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity. IC50 values are compared to controls like cisplatin. Flow cytometry validates apoptosis induction (Annexin V/PI staining) .

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

- Methodology :

- Directing groups : Install methoxy or nitro groups to direct electrophilic substitution (e.g., bromination at para positions) .

- Transition-metal catalysis : Pd-mediated Suzuki coupling with aryl boronic acids (e.g., (4-Bromonaphthalen-2-yl)boronic acid) enables selective cross-coupling. Use Pd(PPh3)4 (5 mol%) in DMF/H2O (3:1) at 80°C .

Q. How should conflicting spectroscopic and crystallographic data be resolved for this compound?

- Methodology : Iterative refinement in SHELXL reconciles discrepancies (e.g., bond length mismatches). For NMR vs. X-ray conflicts (e.g., unexpected diastereomers), variable-temperature NMR (VT-NMR) or NOESY detects dynamic processes . Cross-validate with IR (C-O stretch at ~1040 cm⁻¹) and computational modeling (DFT-optimized geometries) .

Q. What computational approaches predict the interaction of this compound with biological targets?

- Methodology :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450). Focus on hydrophobic pockets accommodating the naphthalene ring .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories. Free-energy calculations (MM-PBSA) quantify binding affinities .

Q. How does steric hindrance from the naphthalene moiety influence reactivity in cross-coupling reactions?

- Methodology : Steric maps (e.g., using SambVca) quantify %Vbur values around the bromine atom. Compare reaction rates with/without bulky ligands (e.g., t-Bu3P vs. Ph3P in Pd catalysis). Kinetic studies (e.g., pseudo-first-order plots) reveal steric vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。